molecular formula C14H16N2O4 B2601014 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde CAS No. 1356704-60-3

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

Cat. No.: B2601014
CAS No.: 1356704-60-3
M. Wt: 276.292
InChI Key: GCBJBJPESQEGBZ-UHFFFAOYSA-N
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Description

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted at the para position with a methoxy group linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 1-ethoxyethyl group at the 3-position. This structure combines aromatic aldehyde reactivity with the heterocyclic stability of oxadiazoles, making it a candidate for pharmaceutical and materials science applications. The ethoxyethyl substituent introduces steric bulk and ether-based polarity, which may influence solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

4-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-10(2)14-15-13(20-16-14)9-19-12-6-4-11(8-17)5-7-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBJBJPESQEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine in the presence of a base, followed by cyclization with an acyl chloride.

    Attachment of the Benzaldehyde Moiety: The oxadiazole intermediate is then reacted with a benzaldehyde derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoic acid.

    Reduction: 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzyl alcohol.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be incorporated into polymers to enhance their properties.

    Biological Studies: It can be used as a probe to study biological processes involving aldehyde and oxadiazole functionalities.

Mechanism of Action

The mechanism of action of 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The oxadiazole ring can interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs share the 1,2,4-oxadiazole-benzaldehyde scaffold but differ in substituents on the oxadiazole ring and benzaldehyde position. Key comparisons include:

Compound Name Oxadiazole Substituent Benzaldehyde Position Key Properties/Applications References
4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde 1-Ethoxyethyl 4-position Potential drug intermediate; ether-linked solubility
3-[[3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde 2-(Trifluoromethyl)phenyl 3-position High lipophilicity (CF3 group); possible antimicrobial activity
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Methyl 4-position mp 133–135°C; simpler synthesis; lower steric hindrance
(E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one Phenyl 4-position (via ketone) Antipicornaviral activity; extended conjugation
3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde 3-(Trifluoromethyl)phenyl 4-position (with methoxy) Enhanced electron-withdrawing effects; discontinued commercial availability

Physicochemical Properties

  • Solubility : The ethoxyethyl group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to trifluoromethylphenyl analogs, which are more lipophilic .
  • Electronic Effects : Electron-donating ethoxyethyl groups may stabilize the oxadiazole ring, contrasting with electron-withdrawing CF3 groups in analogs from and , which could increase electrophilicity at the benzaldehyde carbonyl .

Biological Activity

The compound 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde is a synthetic organic molecule that belongs to the oxadiazole class. Its unique structure combines an oxadiazole ring with a benzaldehyde moiety, suggesting potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C12H15N3O3\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_3

Antioxidant Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, similar compounds have shown the ability to ameliorate oxidative stress in cellular models. The antioxidant activity is often attributed to the ability of these compounds to scavenge reactive oxygen species (ROS) and enhance cellular defense mechanisms.

Anticancer Potential

Research has highlighted the anticancer potential of oxadiazole derivatives. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a related compound was found to inhibit leukemia K562 cells by inducing apoptosis without affecting the cell cycle distribution .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some oxadiazole derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid and has implications for conditions like gout .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis. For instance, it may influence pathways involving Nrf2, which is crucial for antioxidant responses.
  • Direct Cytotoxic Effects : The structural components of the compound may facilitate direct cytotoxic effects on cancer cells through mechanisms such as DNA damage or disruption of cellular metabolism.

Study on Antioxidant Properties

A study evaluated the antioxidant effects of related oxadiazole derivatives using various assays to measure ROS levels and cell viability under oxidative stress conditions. The findings indicated that these compounds significantly reduced ROS levels and protected against H₂O₂-induced damage in keratinocyte models .

Anticancer Activity Assessment

Another study focused on the anticancer activity of oxadiazole derivatives against leukemia K562 cells. The results showed that these compounds not only inhibited cell viability but also induced apoptosis in a dose-dependent manner. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffectReference
AntioxidantOxadiazole DerivativeReduced ROS levels in HaCaT cells
AnticancerThis compoundInduced apoptosis in K562 cells
Enzyme InhibitionRelated OxadiazoleInhibited xanthine oxidase

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